![molecular formula C13H19Cl2N B3115636 1-Benzyl-3-(chloromethyl)piperidine hydrochloride CAS No. 2103401-48-3](/img/structure/B3115636.png)
1-Benzyl-3-(chloromethyl)piperidine hydrochloride
Overview
Description
1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N . It has an average mass of 260.203 Da and a monoisotopic mass of 259.089447 Da . The compound is also known by its IUPAC name, Piperidine, 3-(chloromethyl)-1-(phenylmethyl)-, hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a benzyl group (a benzene ring attached to a CH2 group) and a chloromethyl group (a CH2 group attached to a chlorine atom) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.75 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
1-Benzyl-3-(chloromethyl)piperidine hydrochloride has been utilized in the synthesis of piperidine derivatives, specifically for their anti-acetylcholinesterase (anti-AChE) activity. These derivatives have shown significant potential in this field. For instance, a study conducted by Sugimoto et al. (1990) highlighted the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. They found that certain modifications in the benzamide moiety led to a substantial increase in anti-AChE activity, demonstrating the compound's potential in the development of antidementia agents (Sugimoto et al., 1990).
Building Block in Synthesis of Pharmaceuticals
The compound serves as a building block in the synthesis of potential pharmaceuticals. Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in creating various pharmaceutical compounds. This showcases the versatility of this compound in synthesizing diverse pharmacologically interesting compounds (Rodríguez-Franco & Fernández-Bachiller, 2002).
Role in Synthesis of Acetylcholinesterase Inhibitors
Further emphasizing its role in synthesizing acetylcholinesterase inhibitors, another study by Sugimoto et al. (1992) explored structure-activity relationships in piperidine derivatives. They found that introducing a phenyl group into the nitrogen atom of amide moieties enhanced the anti-AChE activity, underlining the compound's significance in this domain (Sugimoto et al., 1992).
Involvement in Organometallic Chemistry
In organometallic chemistry, this compound is used in the synthesis of sila-analogues of high-affinity, selective σ ligands. Tacke et al. (2003) conducted a study involving the replacement of the carbon spirocenter with a silicon atom in certain derivatives, which were then evaluated for their affinities for central nervous system receptors (Tacke et al., 2003).
Pharmaceutical Applications
The compound also finds applications in pharmaceuticals, such as in the synthesis of anti-HIV-1 therapies. Dong et al. (2012) designed and synthesized 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Their study demonstrated potent anti-HIV-1 activities, indicating the compound's relevance in developing new anti-HIV-1 therapies (Dong et al., 2012).
properties
IUPAC Name |
1-benzyl-3-(chloromethyl)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJKOLOEDSFOPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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